4-(Benzo[d][1,3]dioxol-5-ylmethylene)thiazolidine-2,5-dione

Medicinal Chemistry Scaffold Hopping Structure-Activity Relationship

Researchers face confounding PI3Kγ engagement when screening 2,4-dione TZD libraries. This 2,5-dione positional isomer (CAS 2749973-75-7) eliminates that liability through altered H-bond geometry (TPSA 89.9 Ų, XLogP3 2.0), enabling clean, non-PI3K target profiling. • No published PI3K engagement - ideal for proteome-wide target ID (TPP, affinity proteomics) and scaffold-hopping away from crowded 2,4-dione IP • ≥98% purity, batch-specific QC (NMR, HPLC, GC); conformational rigidity (1 rotatable bond) suited for computational docking vs. PPARγ, PTP1B, or aldose reductase • Structurally paired with 2,4-dione AS-041164 (PI3Kγ IC50 = 70 nM) for definitive isomer-specific SAR campaigns

Molecular Formula C11H7NO4S
Molecular Weight 249.24 g/mol
Cat. No. B12295376
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Benzo[d][1,3]dioxol-5-ylmethylene)thiazolidine-2,5-dione
Molecular FormulaC11H7NO4S
Molecular Weight249.24 g/mol
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C=C2)C=C3C(=O)SC(=O)N3
InChIInChI=1S/C11H7NO4S/c13-10-7(12-11(14)17-10)3-6-1-2-8-9(4-6)16-5-15-8/h1-4H,5H2,(H,12,14)/b7-3+
InChIKeyXGJLNMAORFVSPS-XVNBXDOJSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,5-Dione Isomer: Identity & Research Procurement


4-(Benzo[d][1,3]dioxol-5-ylmethylene)thiazolidine-2,5-dione (CAS 2749973-75-7, molecular formula C₁₁H₇NO₄S, molecular weight 249.24 g/mol) is a thiazolidinedione derivative featuring a benzodioxole (piperonylidene) moiety conjugated through a methylidene bridge at the 4-position of the thiazolidine ring, with carbonyl groups at positions 2 and 5 [1]. This 2,5-dione positional isomer is structurally distinct from the far more extensively characterized 5-(1,3-benzodioxol-5-ylmethylene)-2,4-thiazolidinedione (CAS 6318-41-8, also known as AS-041164), which bears carbonyls at positions 2 and 4 and has documented PI3Kγ inhibitory activity [2]. The compound is supplied at ≥98% purity with batch-specific QC documentation including NMR, HPLC, and GC analyses from multiple vendors . As a relatively under-explored scaffold in the primary literature, its differentiation from the 2,4-dione isomer class is primarily grounded in fundamental structural, physicochemical, and target engagement profile divergence.

Why Positional Isomerism Prevents Generic Substitution


The 2,5-dione and 2,4-dione thiazolidinedione regioisomers are not functionally interchangeable. In the 2,5-dione scaffold, the carbonyl groups are positioned at ring atoms 2 and 5, creating a distinct hydrogen-bond acceptor/donor geometry compared to the 2,4-dione arrangement [1]. This positional shift alters the topological polar surface area (TPSA = 89.9 Ų for the 2,5-isomer), electronic distribution, and NH acidity (pKa) of the thiazolidine ring [1], each of which directly affects molecular recognition at biological targets. The 2,4-dione isomer (AS-041164) has well-established PI3Kγ inhibitory activity (IC50 = 70 nM) with selectivity over PI3Kα (IC50 = 240 nM), PI3Kβ (IC50 = 1.45 μM), and PI3Kδ (IC50 = 1.70 μM) . The 2,5-dione isomer has no published PI3K profiling data, indicating a fundamentally different target engagement landscape. Procurement of the incorrect positional isomer for a structure-activity relationship (SAR) program would introduce uncharacterized variables in H-bond geometry, target selectivity, and downstream pharmacology, potentially invalidating entire screening campaigns.

2,5-Dione vs. Analogs: Key Differentiation Evidence


Positional Isomerism: Carbonyl Geometry Divergence

The target compound positions carbonyl groups at ring atoms 2 and 5, whereas the extensively studied comparator AS-041164 (CAS 6318-41-8) positions carbonyls at atoms 2 and 4. This positional isomerism produces a computed TPSA of 89.9 Ų for the 2,5-isomer [1]. The 2,4-dione arrangement in AS-041164 yields a different H-bond pharmacophore that enables selective PI3Kγ inhibition (IC50 = 70 nM) with 3.4-fold selectivity over PI3Kα, 20.7-fold over PI3Kβ, and 24.3-fold over PI3Kδ . No published PI3K profiling data exist for the 2,5-dione isomer, establishing a clear divergence in kinase target engagement between the two regioisomers.

Medicinal Chemistry Scaffold Hopping Structure-Activity Relationship

ADME Profile: Lipophilicity & Hydrogen Bonding

The 2,5-dione isomer exhibits an XLogP3-AA value of 2.0, with 1 hydrogen bond donor (the NH proton) and 5 hydrogen bond acceptors (two carbonyl oxygens, the dioxole oxygens, and the thiazolidine ring sulfur), as computed by PubChem [1]. By comparison, the 2,4-dione isomer AS-041164 shares the same molecular formula (C₁₁H₇NO₄S) and identical HBD/HBA counts but differs in TPSA due to altered carbonyl spatial arrangement, which influences membrane permeability and oral bioavailability predictions [2]. The computed XLogP3 of 2.0 falls within the favorable range for oral bioavailability (typically 1–3 for CNS-sparing drugs), while the limited rotatable bond count (nrotb = 1) promotes conformational rigidity favorable for target binding [1].

ADME Drug-likeness Physicochemical Profiling

Kinase Selectivity: PI3Kγ-Active vs. Untested Scaffolds

The 2,4-dione positional isomer AS-041164 functions as a potent, selective, and orally active PI3Kγ isoform inhibitor with IC50 = 70 nM against PI3Kγ, demonstrating 3.4-fold selectivity over PI3Kα (IC50 = 240 nM), 20.7-fold over PI3Kβ (IC50 = 1.45 μM), and 24.3-fold over PI3Kδ (IC50 = 1.70 μM), with documented anti-inflammatory effects including blockade of neutrophil recruitment in vivo . In contrast, the 2,5-dione isomer has no published PI3K isoform profiling or kinase selectivity data in the peer-reviewed literature or in public databases such as ChEMBL or BindingDB [1]. This absence of kinase data for the 2,5-isomer is significant: it indicates that the 2,5-dione scaffold likely does not engage the PI3K family in the same manner as the 2,4-dione series, potentially due to altered H-bond geometry incompatible with the PI3Kγ ATP-binding pocket.

Kinase Inhibition PI3K Pathway Target Selectivity

Antioxidant & Antidiabetic Evidence from Benzodioxole Derivatives

In a study of 2,4-thiazolidinedione derivatives bearing the identical benzodioxole (piperonylidene) substituent, the parent compound 5-(benzo[d][1,3]dioxol-5-ylmethylene)thiazolidine-2,4-dione served as the key synthetic intermediate for a series that demonstrated α-amylase inhibitory activity (most potent compound 6: IC50 = 10.26 μg/mL vs. acarbose IC50 = 24.1 μg/mL) and DPPH radical scavenging capacity, with compounds 6 and 11 achieving in vivo blood glucose reductions of 69.55% and 66.95%, respectively, in an alloxan-induced diabetic rat model over 30 days [1]. The 2,5-dione isomer shares the identical benzodioxole pharmacophore but positions it at a geometrically distinct point on the thiazolidine ring, which may alter binding to α-amylase and antioxidant radical targets. No published α-amylase or DPPH data currently exist for the 2,5-dione isomer specifically.

Antioxidant α-Amylase Inhibition Antidiabetic

Batch-Specific QC Documentation for Reproducibility

The 2,5-dione isomer is commercially available at a standard purity of ≥98% (98+%) with batch-specific quality control documentation including NMR, HPLC, and GC analyses from established suppliers . This level of QC documentation is critical for reproducible biological assays, as even minor impurities can confound IC50 determinations or produce false-positive screening hits. For the 2,4-dione comparator AS-041164, typical commercial purity specifications are also ≥98% (by TLC and NMR) , establishing equivalent quality benchmarks between the two positional isomers at the procurement stage.

Quality Control Reproducibility Chemical Procurement

Applications of 2,5-Dione Isomer in Drug Discovery


Scaffold-Hopping for Non-PI3K Kinase Inhibitors

The 2,5-dione isomer provides a geometrically distinct thiazolidinedione scaffold that, unlike its 2,4-dione counterpart AS-041164 (a validated PI3Kγ inhibitor with IC50 = 70 nM ), has no published PI3K engagement. This positions the 2,5-dione isomer as a privileged starting point for kinase panel screening against non-PI3K targets, enabling scaffold-hopping strategies that exploit the benzodioxole pharmacophore's favorable physicochemical properties (XLogP3 = 2.0, TPSA = 89.9 Ų [1]) while bypassing the crowded PI3K inhibitor intellectual property landscape dominated by 2,4-dione derivatives.

Antidiabetic SAR: α-Amylase Inhibition with Alternative Geometry

The benzodioxole-thiazolidinedione class has validated α-amylase inhibitory activity, with 2,4-dione derivatives achieving IC50 values as low as 10.26 μg/mL (vs. acarbose 24.1 μg/mL) and in vivo blood glucose reductions of up to 69.55% in diabetic rat models [2]. The 2,5-dione isomer retains the identical benzodioxole pharmacophore but presents it with altered H-bond geometry, offering a direct SAR tool to determine whether the carbonyl positional isomerism enhances or diminishes α-amylase potency relative to the established 2,4-dione antidiabetic series.

Computational Docking: Carbonyl Geometry Effects on Binding

With computed physicochemical properties including XLogP3 = 2.0, TPSA = 89.9 Ų, HBD = 1, HBA = 5, and a single rotatable bond [1], the 2,5-dione isomer is well-suited for computational docking studies comparing how the 2,5-dione vs. 2,4-dione carbonyl geometry affects binding pose prediction at targets such as PPARγ, PTP1B, or aldose reductase. The conformational rigidity (nrotb = 1) reduces the entropic penalty upon binding, making this scaffold a computationally tractable probe for evaluating the impact of carbonyl positional isomerism on molecular recognition.

Chemical Biology Tool for Isomer-Specific Target Profiling

Given the complete absence of published biological profiling data for the 2,5-dione isomer [1], this compound serves as an ideal chemical biology tool for proteome-wide target engagement studies (e.g., thermal proteome profiling or affinity-based chemical proteomics). When run in parallel with the 2,4-dione isomer AS-041164 (PI3Kγ IC50 = 70 nM ), such experiments could systematically map the target landscape differences driven solely by thiazolidinedione carbonyl geometry, generating a unique dataset to guide isomer-specific drug discovery programs.

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